molecular formula C16H15N3 B11695856 N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline

N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline

Cat. No.: B11695856
M. Wt: 249.31 g/mol
InChI Key: NBGUWHZAIUEEMI-UHFFFAOYSA-N
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Description

(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a benzodiazole ring and a phenylmethanimine group

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C16H15N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)12-17-13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

NBGUWHZAIUEEMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with N-phenylmethanimine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethanimine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which (E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-METHYLMETHANIMINE
  • 1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-ETHYLMETHANIMINE

Uniqueness

(E)-1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-N-PHENYLMETHANIMINE stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in fields requiring precise molecular interactions, such as drug design and material science.

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